molecular formula C19H40NO7P B3026245 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine CAS No. 123060-40-2

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Cat. No.: B3026245
CAS No.: 123060-40-2
M. Wt: 425.5 g/mol
InChI Key: RPXHXZNGZBHSMJ-GOSISDBHSA-N
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Description

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid with a phosphoethanolamine head and a myristoyl tail. It is known for its role in cellular signaling and membrane dynamics. This compound is naturally occurring and has been studied for its involvement in various biological processes, including its ability to induce transient increases in intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of myristic acid with 2-hydroxy-sn-glycero-3-phosphoethanolamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated reactors to ensure consistent quality and yield. The process is optimized for high purity and involves rigorous quality control measures to meet research and industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It induces transient increases in intracellular calcium levels by interacting with specific receptors such as lysophosphatidic acid receptor 1 (LPA1). This interaction triggers a cascade of intracellular events, leading to various cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific head group, which imparts distinct biochemical properties and interactions. Its ability to induce calcium signaling and its elevated levels in certain cancer types make it a compound of significant interest in both research and clinical contexts .

Properties

IUPAC Name

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXHXZNGZBHSMJ-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335903
Record name 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123060-40-2
Record name 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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